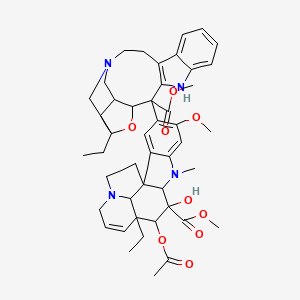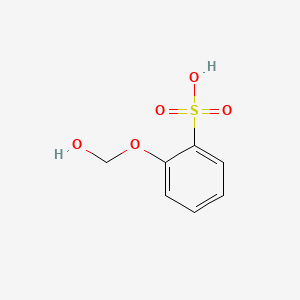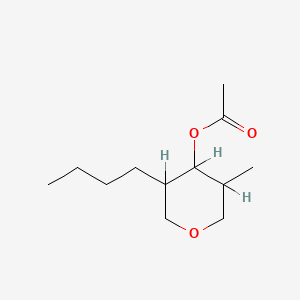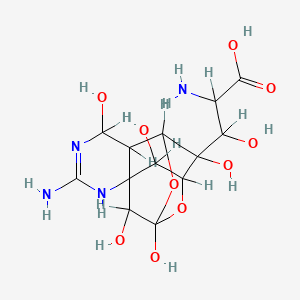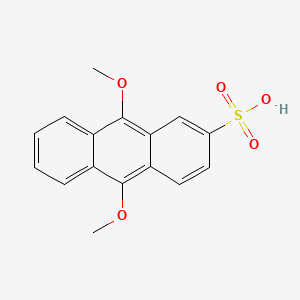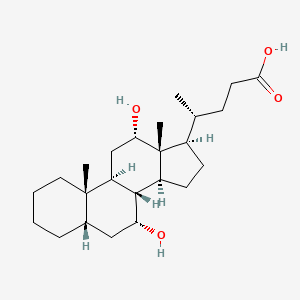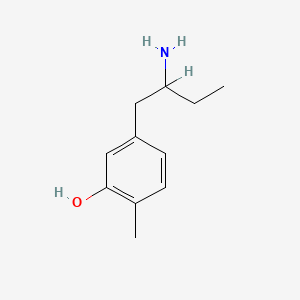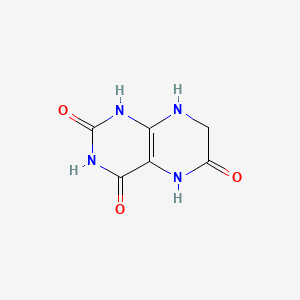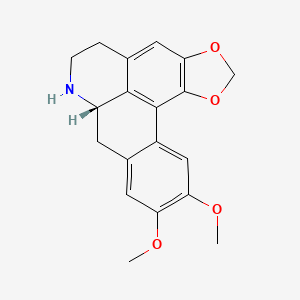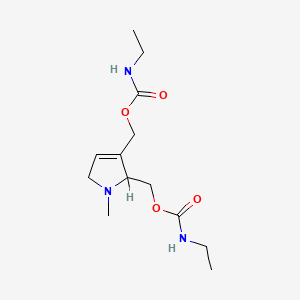
4,5a-Dihydro-2-(hydroxymethylene)testosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5a-Dihydro-2-(hydroxymethylene)testosterone is a steroid hormone that plays a significant role in the development and maintenance of male characteristics. It is a derivative of testosterone, where the 4,5 double bond has been reduced to a single bond with an alpha-configuration at position 5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5a-Dihydro-2-(hydroxymethylene)testosterone typically involves the reduction of testosterone. The enzyme 5alpha-reductase catalyzes the reduction of the C4-5 double bond of testosterone to form this compound . This reaction can be carried out in vitro using chemical reductants under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microbial or enzymatic processes to achieve the reduction of testosterone. These methods are preferred due to their specificity and efficiency in producing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5a-Dihydro-2-(hydroxymethylene)testosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone.
Reduction: Further reduction can occur at different positions on the steroid backbone.
Substitution: Functional groups can be substituted at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can yield various hydroxylated derivatives .
Applications De Recherche Scientifique
4,5a-Dihydro-2-(hydroxymethylene)testosterone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for steroid analysis.
Biology: Studied for its role in androgen receptor binding and its effects on gene expression.
Medicine: Investigated for its potential therapeutic uses in conditions related to androgen deficiency.
Industry: Utilized in the production of various steroid-based pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of male characteristics. The molecular targets include genes involved in protein synthesis, cell growth, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: The precursor to 4,5a-Dihydro-2-(hydroxymethylene)testosterone.
Dihydrotestosterone (DHT): Another potent androgen derived from testosterone.
Epiandrosterone: A metabolite of DHT with weaker androgenic activity
Uniqueness
This compound is unique due to its specific configuration and potent androgenic activity. It is more potent than testosterone in binding to androgen receptors and eliciting biological responses .
Propriétés
Numéro CAS |
4033-95-8 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h11,13-16,18,21,23H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 |
Clé InChI |
DKCLFTBKKHWBQS-YNZDMMAESA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC(=CO)C(=O)C4)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C |
Synonymes |
17 beta-hydroxy-2-(hydroxymethylene)-5 alpha-androstan-3-one 17-hydroxy-2-(hydroxymethylene)androstan-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


